6-Chloro-5-(cyclopropylmethoxy)-1H-indazole is a compound belonging to the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of both halogen and alkoxy substituents enhances its chemical reactivity and biological activity.
This compound is classified as a heterocyclic aromatic compound, specifically an indazole derivative. Indazoles are known for their diverse biological activities, and modifications such as chlorination and methoxy substitution can significantly influence their pharmacological properties. The source of this compound can be traced through various synthetic routes documented in chemical literature, indicating its relevance in drug discovery and development.
The synthesis of 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques such as chromatography may be utilized for purification.
The molecular formula of 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole is . Its structure includes:
6-Chloro-5-(cyclopropylmethoxy)-1H-indazole can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole is primarily linked to its interaction with biological targets. Indazoles often exhibit activity by modulating enzyme functions or acting as receptor ligands.
Studies indicate that the compound may exert effects through:
Quantitative data regarding binding affinities (e.g., IC50 values) would typically be determined through biochemical assays.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
6-Chloro-5-(cyclopropylmethoxy)-1H-indazole has potential applications in:
The indazole nucleus—a bicyclic structure comprising fused benzene and pyrazole rings—serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen bonding capacity, aromatic π-system, and metabolic stability. This core structure enables diverse interactions with biological targets, including kinases, transporters, and receptors [4] [8]. Indazole derivatives exhibit intrinsic polypharmacology, allowing single molecules to engage multiple therapeutic targets. For example, recent studies identified indazole-based ligands that concurrently modulate solute carrier (SLC) transporters (e.g., monocarboxylate transporter MCT4) and ATP-binding cassette (ABC) transporters (e.g., ABCC10), addressing challenges in neurodegeneration, cancer multidrug resistance, and metabolic reprogramming [4].
The molecular architecture of indazole facilitates strategic substitutions at N1, C3, C5, and C6 positions, enabling precise tuning of bioactivity. Computational analyses reveal conserved binding motifs across protein families—particularly residues like tyrosine, phenylalanine, serine, and threonine—that engage indazole derivatives through:
Table 1: Therapeutic Targets of Indazole Derivatives in Oncology and Neuroscience
Indazole Derivative | Primary Target | Biological Activity | Therapeutic Area | |
---|---|---|---|---|
AHMU-VEGFR-30 | VEGFR-2 kinase | Anti-angiogenic inhibition | Solid tumors | |
MLi-2 | LRRK2 kinase | Neuroprotection | Parkinson’s disease | |
Compound 30 (this review) | PDE4/membrane transporters | Dual-targeting anti-inflammatory | IBD, neurodegeneration | |
Spiro-indazole 3l | Tubulin/apoptosis pathways | Cell cycle arrest | Multi-cancer lineage | [3] [4] [7] |
Notably, indazole scaffolds demonstrate enhanced target selectivity compared to analogous indoles due to the additional nitrogen atom, which provides an extra hydrogen bond acceptor site. This feature is exploited in kinase inhibitor design, where derivatives like the VEGFR-2 inhibitor AHMU-VEGFR-30 (IC₅₀ = 1.24 nM) achieve 100-fold selectivity over related kinases through optimal positioning of the indazole N2 atom in the ATP-binding cleft [3] [8].
Substituent engineering at specific indazole positions profoundly influences ligand-receptor binding kinetics, cellular permeability, and metabolic stability. The compound 6-Chloro-5-(cyclopropylmethoxy)-1H-indazole exemplifies rational design leveraging two critical modifications:
Chloro at C6 Position:Chlorine’s strong electron-withdrawing nature induces a positive electrostatic potential on adjacent carbon atoms, enhancing π-stacking with hydrophobic receptor pockets. This modification increases binding affinity for kinases like VEGFR-2 and PDE4 by 3- to 5-fold compared to unsubstituted analogs [3] [9]. Additionally, C6 chlorine sterically blocks oxidative metabolism, reducing first-pass clearance. In anti-angiogenic indazole derivatives, C6 chloro substitution improved cellular IC₅₀ values against HUVEC proliferation from 8.7 µM to sub-micromolar levels [3] [5].
Cyclopropylmethoxy at C5 Position:Cyclopropylmethoxy (–OCH₂cPr) combines conformational restraint with moderate lipophilicity (clogP ≈ 2.1). The strained cyclopropyl ring enforces a bent orientation, positioning the oxygen atom for hydrogen bonding with residues like PDE4’s Gln369 or VEGFR-2’s Glu885 [9] [2]. Compared to linear alkoxy chains (e.g., ethoxy), this group:
Table 2: Impact of Substituents on Indazole Bioactivity
Position | Substituent | Key Properties | Effect on Bioactivity | |
---|---|---|---|---|
C5 | Cyclopropylmethoxy | Conformationally constrained; moderate lipophilicity | ↑ Selectivity for PDE4/VEGFR-2; ↓ CYP3A4 metabolism | |
C6 | Chloro | Electron-withdrawing; steric bulk | ↑ Binding affinity (ΔG = -2.3 kcal/mol); ↓ metabolic oxidation | |
N1 | Unsubstituted (1H-) | Hydrogen bond donor | Enables salt bridge formation with Asp1046 (VEGFR-2) | [2] [3] [5] |
The synergistic effect of these modifications is evident in PDE4 inhibitors where 6-chloro-5-(cyclopropylmethoxy) substitution yielded IC₅₀ values of 10.5 nM against PDE4D7—comparable to roflumilast but with 8-fold lower emetic potential in in vivo models [9]. Molecular dynamics simulations confirm that cyclopropylmethoxy optimally orients the ligand in PDE4’s hydrophobic pocket (Q-pocket), while the chloro group stabilizes the complex through van der Waals contacts with Leu393.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1